molecular formula C18H18N4O5S B2820083 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1251627-83-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Cat. No. B2820083
CAS RN: 1251627-83-4
M. Wt: 402.43
InChI Key: BCPBOPNGTTVSRY-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C18H18N4O5S and its molecular weight is 402.43. The purity is usually 95%.
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Scientific Research Applications

Peripheral Benzodiazepine Receptor Ligands

Research on related compounds like 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides has been conducted to explore their binding affinity and selectivity towards Peripheral Benzodiazepine Receptors (PBR). Such compounds are investigated for their potential to modulate steroid biosynthesis in cellular models, which could have implications in neurological and psychiatric disorders (Selleri et al., 2005).

Insecticidal Activity

The synthesis of heterocycles incorporating a thiadiazole moiety has been explored for their potential use as insecticidal agents. Compounds derived from related structures have been tested against pests like the cotton leafworm, Spodoptera littoralis, showing the potential application of such chemicals in agricultural pest management (Fadda et al., 2017).

Antimicrobial and Antitubercular Agents

Compounds with isothiazolopyrimidine and related scaffolds have been evaluated for their antimicrobial and antitubercular activities. Certain derivatives exhibit significant inhibition against Mycobacterium tuberculosis, suggesting their potential application in developing new antimycobacterial therapies (Malinka et al., 1998).

Antiviral Agents Against HIV

Derivatives of benzothiazole and isothiazolopyrimidine have been identified as potent antiviral agents against HIV-1, indicating the potential use of similar compounds in antiretroviral therapy. Their mechanism of action includes interference at an early stage of viral infection, highlighting the importance of structural modifications for enhancing antiviral activity (Okazaki et al., 2015).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,7-dioxo-6-propan-2-yl-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-10(2)22-17(24)16-12(9-28-20-16)21(18(22)25)8-15(23)19-11-3-4-13-14(7-11)27-6-5-26-13/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPBOPNGTTVSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=NSC=C2N(C1=O)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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